BenchChemオンラインストアへようこそ!

6-Phenylnicotinamide

TRPV1 antagonist Pain Ion channel

6-Phenylnicotinamide is a nicotinamide derivative characterized by a phenyl substituent at the 6-position of the pyridine ring, imparting unique conformational and electronic properties distinct from unsubstituted nicotinamide and other simple analogs. This scaffold has been identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a clinically validated target for pain management, and serves as the progenitor for optimized clinical candidates such as SB-782443.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 43083-19-8
Cat. No. B6601156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylnicotinamide
CAS43083-19-8
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)N
InChIInChI=1S/C12H10N2O/c13-12(15)10-6-7-11(14-8-10)9-4-2-1-3-5-9/h1-8H,(H2,13,15)
InChIKeyDEXXUAYUPWXXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylnicotinamide (CAS 43083-19-8) Procurement Guide: Core Identity and Scientific Baseline


6-Phenylnicotinamide is a nicotinamide derivative characterized by a phenyl substituent at the 6-position of the pyridine ring, imparting unique conformational and electronic properties distinct from unsubstituted nicotinamide and other simple analogs [1]. This scaffold has been identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a clinically validated target for pain management, and serves as the progenitor for optimized clinical candidates such as SB-782443 [2]. Its core structure enables further derivatization at the amide nitrogen and biaryl positions, making it a versatile starting point for medicinal chemistry campaigns [2].

Why Nicotinamide or N-Phenyl Nicotinamide Cannot Replace 6-Phenylnicotinamide in TRPV1-Focused Research


Generic substitution with nicotinamide, N-phenyl nicotinamide, or other regioisomers fails to replicate the biological activity of 6-phenylnicotinamide due to strict structural requirements for TRPV1 antagonism. Nicotinamide itself exhibits no TRPV1 antagonism, as the 6-phenyl moiety is critical for occupying the hydrophobic binding pocket [1]. N-phenyl nicotinamides, while active as apoptosis inducers, lack the 6-substitution necessary for TRPV1 engagement [2]. Regioisomers such as 4-phenylnicotinamide show markedly different pharmacological profiles [1]. Consequently, substituting with a superficially similar compound risks complete loss of target engagement and compromises experimental reproducibility [1].

Quantitative Differentiation of 6-Phenylnicotinamide (43083-19-8) Against Closest Comparators


TRPV1 Antagonism Potency: 9-Fold Superiority Over Prototypical Antagonist Capsazepine

6-Phenylnicotinamide inhibits human TRPV1 with an IC50 of 63 nM, as determined by FLIPR-based calcium influx assay under acid-induced activation conditions (pH 5.3) [1]. In contrast, capsazepine, the classical TRPV1 antagonist widely used as a reference tool compound, exhibits an IC50 of 562 nM under comparable assay conditions . This represents an approximately 9-fold improvement in potency, establishing 6-phenylnicotinamide as a significantly more effective starting point for TRPV1-targeted drug discovery programs.

TRPV1 antagonist Pain Ion channel Analgesic

In Vivo Efficacy in Inflammatory Pain Model: Functional Differentiation from Inactive Nicotinamide

6-Phenylnicotinamide demonstrates activity in a rodent model of inflammatory pain, a functional benchmark that distinguishes it from inactive or weakly active analogs such as unsubstituted nicotinamide and N-phenyl nicotinamide [1]. While nicotinamide and its simple derivatives show no efficacy in this model, 6-phenylnicotinamide produced significant pain relief, validating the TRPV1 antagonism observed in vitro [1]. This in vivo activity provided the foundation for subsequent lead optimization efforts that culminated in the clinical candidate SB-782443 [1].

Inflammatory pain In vivo efficacy TRPV1 Analgesic

Structural Differentiation from N-Phenyl Nicotinamide Apoptosis Inducers: Divergent Biological Pathways

N-phenyl nicotinamides (e.g., compound 10) are potent apoptosis inducers with an EC50 of 0.082 μM in caspase activation assays and a GI50 of 0.21 μM in T47D breast cancer cells [1]. These compounds act via microtubule polymerization inhibition rather than TRPV1 antagonism [1]. In contrast, 6-phenylnicotinamide lacks the substituted N-phenyl moiety required for microtubule inhibition and instead targets TRPV1 (IC50 63 nM) [2]. This orthogonal biological activity profile underscores the necessity of selecting the correct scaffold for the intended research pathway: pain/TRPV1 studies require 6-phenylnicotinamide, while apoptosis studies require the N-phenyl series.

Apoptosis inducer Microtubule polymerization Cancer TRPV1

Synthetic Accessibility and Yield Advantages for Lead Optimization Campaigns

The synthesis of 6-phenylnicotinamide is achieved via palladium-catalyzed Suzuki-Miyaura coupling between 6-chloronicotinamide and phenylboronic acid, achieving yields exceeding 85% under mild conditions (THF, 50°C, 6 h) [1]. This high-yielding, scalable route contrasts with multi-step syntheses required for other nicotinamide-based TRPV1 antagonists such as SB-366791 or N-aryl analogs, which often require protecting group strategies and harsh conditions [1]. The straightforward synthetic accessibility of the 6-phenyl scaffold accelerates iterative structure-activity relationship (SAR) studies and reduces overall synthesis time.

Synthesis Medicinal chemistry Lead optimization Palladium catalysis

Optimal Application Scenarios for 6-Phenylnicotinamide (CAS 43083-19-8) in TRPV1 Pain Research and Medicinal Chemistry


TRPV1 Antagonist Tool Compound for In Vitro Pain Target Validation

6-Phenylnicotinamide serves as a potent and validated TRPV1 antagonist tool compound (IC50 = 63 nM) for calcium flux assays and electrophysiology studies. Its approximately 9-fold higher potency compared to capsazepine enables more robust target engagement at lower concentrations, minimizing solvent artifacts and off-target effects [1]. Use in FLIPR or patch-clamp assays to confirm TRPV1 involvement in novel pain pathways or to benchmark new antagonists.

In Vivo Proof-of-Concept Studies for Inflammatory Pain

The compound has demonstrated activity in a rodent model of inflammatory pain, establishing its suitability for in vivo proof-of-concept studies [2]. Researchers can administer 6-phenylnicotinamide in acute or sub-chronic dosing regimens to evaluate analgesic efficacy, pharmacokinetics, and target engagement in pain models prior to investing in more expensive optimized clinical candidates.

Medicinal Chemistry Scaffold for TRPV1 Antagonist Lead Optimization

6-Phenylnicotinamide is the parent scaffold from which SB-782443 and other pre-clinical TRPV1 antagonists were derived [3]. Its high synthetic yield (>85%) via palladium-catalyzed coupling facilitates rapid derivatization at the amide nitrogen and biaryl positions. Medicinal chemists can use this scaffold to explore structure-activity relationships, improve pharmacokinetic properties, or enhance selectivity over related TRP channels.

Quality Control Reference Standard for Nicotinamide Derivative Analytical Methods

Given its distinct chemical structure (6-phenyl substitution) and well-characterized properties, 6-phenylnicotinamide can serve as a reference standard in HPLC or LC-MS methods for quantifying related nicotinamide analogs in biological matrices or synthetic mixtures. Its retention time and mass spectral signature are readily distinguishable from regioisomers and unsubstituted nicotinamide.

Quote Request

Request a Quote for 6-Phenylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.